molecular formula C16H14ClNO4S B13217158 Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13217158
M. Wt: 351.8 g/mol
InChI Key: GIXZKHKEPXRASJ-UHFFFAOYSA-N
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Description

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a carboxylate group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group and the chlorosulfonyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the chlorosulfonyl group, converting it into a sulfonamide or sulfonic acid derivative.

    Substitution: The chlorosulfonyl group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as primary or secondary amines, alcohols, and thiols under basic or acidic conditions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Sulfonamide, sulfonic acid.

    Substitution: Sulfonamide esters, sulfonate esters.

Scientific Research Applications

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate largely depends on its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The indole core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Benzyl 6-(chlorosulfonyl)-1H-indole-1-carboxylate: Similar structure but lacks the dihydro component.

    Benzyl 6-(methylsulfonyl)-2,3-dihydro-1H-indole-1-carboxylate: Contains a methylsulfonyl group instead of a chlorosulfonyl group.

    Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-2-carboxylate: The carboxylate group is attached to a different position on the indole ring.

Uniqueness: Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity

Biological Activity

Benzyl 6-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate (CAS Number: 522624-48-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzyl group, a chlorosulfonyl functional group, and a dihydroindole framework. Its molecular formula is C16H14ClNO4SC_{16}H_{14}ClNO_4S with a molecular weight of 351.8 g/mol. The presence of the chlorosulfonyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal applications .

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various indole derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial effects .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, studies suggest that it may inhibit certain phosphodiesterases involved in cellular signaling pathways, which could have implications for treating various conditions including cancer and inflammation .

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The chlorosulfonyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential for further modifications .

Comparative Analysis with Other Indole Derivatives

To better understand the uniqueness of this compound, a comparison with other related compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-chloro-1H-indole-2-carboxylateIndole structure with ethoxy groupLess reactive than chlorosulfonated variants
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidineIndole with bromine substituentIncorporates a pyrrolidine moiety enhancing biological activity
Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylic acidHydroxy groups on indoleIncreased solubility and potential for hydrogen bonding

This compound stands out due to its chlorosulfonyl group, which significantly enhances its reactivity compared to other indole derivatives. This unique feature allows for versatile synthetic pathways and potential applications in drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) values comparable to standard antibiotics .
  • Cancer Cell Proliferation : In vitro studies on cancer cell lines demonstrated that this compound effectively reduced cell viability by inducing apoptosis through mitochondrial pathways .
  • Enzyme Inhibition : Another study focused on the inhibition of phosphodiesterases by this compound, revealing significant inhibitory effects that could lead to therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

benzyl 6-chlorosulfonyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H14ClNO4S/c17-23(20,21)14-7-6-13-8-9-18(15(13)10-14)16(19)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2

InChI Key

GIXZKHKEPXRASJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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